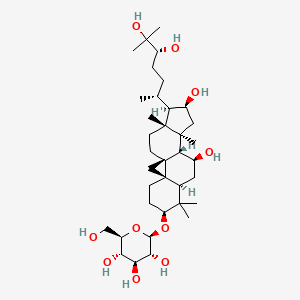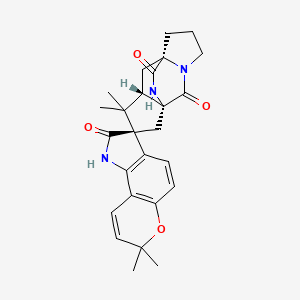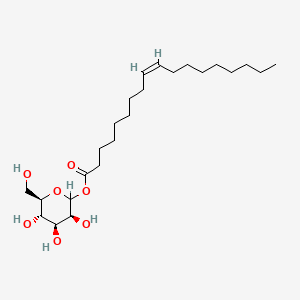![molecular formula C20H28O7 B1262600 [(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate](/img/structure/B1262600.png)
[(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This compound is isolated from the aerial parts of certain plants, such as Centaurea pullata . Sesquiterpene lactones are known for their antimicrobial, anti-inflammatory, and anticancer properties, making them of significant interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of sesquiterpene lactones, including [(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate, often relies on extraction from natural sources due to the complexity of their chemical structures. Advanced techniques such as supercritical fluid extraction and chromatography are employed to isolate and purify these compounds from plant materials.
Analyse Chemischer Reaktionen
Types of Reactions
[(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
[(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate has several scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene lactone synthesis and reactivity.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate involves its interaction with various molecular targets and pathways. Sesquiterpene lactones are known to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. They can also interact with cellular proteins, leading to apoptosis (programmed cell death) in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Melitensin
- 11beta,13-dihydrosalonitenolide
- 8alpha-hydroxy-11beta,13-dihydro-4-epi-sonchucarpolide
- 8alpha-hydroxy-11beta,13-dihydro-onopordaldehyde
Comparison
Compared to these similar compounds, [(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate is unique due to its specific functional groups and structural configuration
Eigenschaften
Molekularformel |
C20H28O7 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
[(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C20H28O7/c1-10(6-7-21)18(24)26-13-8-20(3)14(23)5-4-12(9-22)16(20)17-15(13)11(2)19(25)27-17/h9,11-17,21,23H,1,4-8H2,2-3H3/t11-,12-,13-,14+,15+,16?,17-,20-/m0/s1 |
InChI-Schlüssel |
OWTWBLYOTMJQME-VCQVTGHNSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2[C@H](C[C@]3([C@@H](CC[C@H](C3[C@H]2OC1=O)C=O)O)C)OC(=O)C(=C)CCO |
Kanonische SMILES |
CC1C2C(CC3(C(CCC(C3C2OC1=O)C=O)O)C)OC(=O)C(=C)CCO |
Synonyme |
8-HMDH cpd 8alpha-O-(4-hydroxy-2-methylenebutanoyloxy)-11beta,13-dihydrosonchucarpolide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl-hydroxy-phosphonomethyl)phosphonic acid](/img/structure/B1262524.png)








![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]phenol](/img/structure/B1262540.png)
